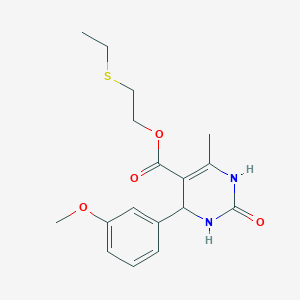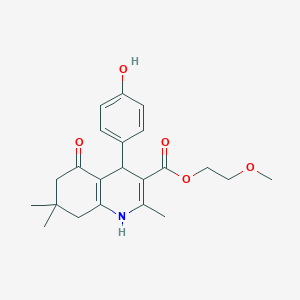![molecular formula C19H17N3O3S B5185342 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide, also known as MPSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSPB belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the body.
実験室実験の利点と制限
One of the major advantages of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide and its potential interactions with other drugs.
In conclusion, 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.
合成法
The synthesis of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide involves the reaction of 4-methyl-2-aminopyridine with benzoyl chloride, followed by the addition of sulfanilamide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has shown promising results in inhibiting the growth of cancer cells. Studies have also shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-14-10-11-20-18(12-14)22-26(24,25)17-9-5-6-15(13-17)19(23)21-16-7-3-2-4-8-16/h2-13H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFODQTSRDJUNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5185259.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)
![3-chloro-4-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5185285.png)



![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)

![N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]](/img/structure/B5185355.png)
